molecular formula C29H33N3 B10882687 N-benzyl-1-(1H-indol-3-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine

N-benzyl-1-(1H-indol-3-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine

Cat. No.: B10882687
M. Wt: 423.6 g/mol
InChI Key: KBRLSUOZEHLZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-(1H-indol-3-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine is a sophisticated synthetic organic compound of significant interest in medicinal chemistry research, combining a piperidine core with indole and phenethyl substituents. This structural framework is commonly investigated for its potential to interact with central nervous system targets. The compound's molecular architecture features a piperidine ring substituted at the 4-position with a complex amine functionality, incorporating both benzyl and 2-phenylethyl groups through a nitrogen atom, while the 1-position is modified with a 1H-indol-3-ylmethyl substituent. The indole moiety, a privileged scaffold in drug discovery, is known to confer diverse biological properties, as indole derivatives have demonstrated a wide spectrum of pharmacological activities including antiviral, anti-inflammatory, anticancer, and neuropharmacological effects according to recent scientific literature . Researchers are particularly interested in this compound's potential receptor binding profile, given that structural analogs containing similar piperidine-indole combinations have shown activity as CCK1 receptor agonists with potential application in obesity research , while other N-benzyl piperidine derivatives have been explored as muscarinic receptor antagonists for neurological disorders . The simultaneous presence of indole, benzyl, and phenethyl pharmacophores suggests potential investigation across multiple research domains, including neuropharmacology, oncology, and metabolic disorders. This compound is provided strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in accordance with laboratory safety protocols for synthetic organic compounds.

Properties

Molecular Formula

C29H33N3

Molecular Weight

423.6 g/mol

IUPAC Name

N-benzyl-1-(1H-indol-3-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine

InChI

InChI=1S/C29H33N3/c1-3-9-24(10-4-1)15-20-32(22-25-11-5-2-6-12-25)27-16-18-31(19-17-27)23-26-21-30-29-14-8-7-13-28(26)29/h1-14,21,27,30H,15-20,22-23H2

InChI Key

KBRLSUOZEHLZMV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CNC5=CC=CC=C54

Origin of Product

United States

Biological Activity

N-benzyl-1-(1H-indol-3-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, receptor interactions, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C29H33N3, with a molecular weight of 423.6 g/mol. The compound features a piperidine ring, which is substituted at the nitrogen atom with a benzyl group and a 2-phenylethyl group, alongside an indole moiety linked through a methylene bridge. This unique combination may confer distinct pharmacological properties compared to structurally similar compounds.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antidepressant Effects : The compound's structural similarities with known antidepressants suggest potential efficacy in treating mood disorders.
  • Analgesic Properties : Interaction studies reveal binding affinities to opioid receptors, indicating possible pain-relieving effects.
  • Anticancer Activity : Preliminary studies suggest cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • One-Pot Reactions : Combining all reactants in a single reaction vessel to streamline the synthesis process.
  • Multi-Step Synthetic Pathways : Employing sequential reactions to build the complex structure incrementally.

Interaction Studies

The compound's interaction with various receptors has been a focal point in understanding its biological activity. Notably, studies have shown that it possesses a notable binding affinity for:

Receptor Type Binding Affinity Potential Effects
Serotonin ReceptorsHighMood regulation and antidepressant effects
Opioid ReceptorsModerateAnalgesic effects
Dopamine ReceptorsVariablePotential effects on cognition

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds or derivatives:

  • Cytotoxicity in Cancer Models : A study demonstrated that indole-based piperidine derivatives exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting potential applications in cancer therapy .
  • Cholinesterase Inhibition : Research indicated that piperidine derivatives can inhibit acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment . The introduction of an N-benzyl moiety was shown to enhance inhibition efficacy.
  • Multi-target Approaches : Recent advances have highlighted the development of multi-targeted piperidine derivatives that not only inhibit cholinesterases but also exhibit antioxidant properties, suggesting broader therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique structure can be contrasted with related molecules in terms of substituent patterns , synthetic routes , and biological activities . Below is a detailed analysis:

Structural Analogues

Compound Name Key Structural Features Biological Activity References
N-Benzyl-1-(1H-Indol-3-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine - Piperidin-4-amine core
- 1H-Indol-3-ylmethyl at C1
- N-Benzyl and N-Phenethyl substituents
Not explicitly reported; likely enzyme/receptor modulation based on analogs N/A
N-Phenyl-1-(2-phenylethyl)piperidin-4-amine (4-ANPP) - Piperidin-4-amine core
- N-Phenyl and N-Phenethyl substituents
Metabolite/precursor of fentanyl; binds μ-opioid receptors
1-Benzyl-3-(piperidin-1-ylmethyl)-1H-indole (14) - Indole core
- Piperidinylmethyl and benzyl substituents
Not explicitly reported; structural similarity to CNS-targeting agents
5-(1H-Indol-3-ylmethyl)-N-(substituted phenyl)-1,2,4-thiadiazol-2-amine - Thiadiazole core
- Indol-3-ylmethyl and aryl substituents
Antibacterial/antifungal activity (e.g., 70–85% inhibition against C. albicans)
1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine (14) - Piperidine core
- Fluorinated indole and isopropylpiperazine substituents
p97 ATPase inhibitor (IC₅₀ = 0.2 μM)

Key Differences and Implications

  • Substituent Effects :

    • The indol-3-ylmethyl group at the 1-position distinguishes the target compound from opioid-like analogs (e.g., 4-ANPP), which lack heterocyclic moieties. Indole derivatives often exhibit affinity for serotonin receptors or enzyme inhibition (e.g., p97 ATPase) .
    • N-Benzyl vs. N-Phenyl : Benzyl groups enhance lipophilicity and may influence blood-brain barrier penetration compared to phenyl substituents .
    • Phenethyl vs. Alkyl Chains : The phenethyl group in the target compound resembles fentanyl analogs, but the addition of benzyl and indole groups likely redirects activity away from opioid receptors .
  • Synthetic Routes :

    • The target compound may be synthesized via reductive amination, a common method for piperidin-4-amine derivatives (e.g., Ti(OiPr)₄/NaBH₄ in DCE) .
    • Contrastingly, 4-ANPP is synthesized via nucleophilic substitution or Grignard reactions .
  • Biological Activity: Opioid Activity: 4-ANPP and fentanyl analogs bind μ-opioid receptors, causing analgesia and respiratory depression. The target compound’s indole moiety likely precludes this activity . Antimicrobial Activity: Thiadiazole-indole hybrids () show efficacy against S. aureus and C. albicans, but the target compound’s piperidine core may favor neurological targets .

Preparation Methods

Starting Materials and Intermediate Formation

The piperidine core is typically derived from piperidin-4-one or 2,4-dichloropyrimidine (Source). In one approach, 1-benzylpiperidin-4-one is condensed with aniline derivatives to form Schiff bases, followed by LiAlH4 reduction to yield 4-aminopiperidine intermediates (Source). For example:

1-Benzylpiperidin-4-oneAniline, LiAlH41-Benzyl-4-anilinopiperidine\text{1-Benzylpiperidin-4-one} \xrightarrow{\text{Aniline, LiAlH4}} \text{1-Benzyl-4-anilinopiperidine}

This method, adapted from fentanyl synthesis (Source), provides a versatile route to N-substituted piperidines.

Debenzylation and Functionalization

Debenzylation using H2/Pd-C yields the secondary amine, which is sequentially alkylated. For instance:

1-Benzyl-4-anilinopiperidineH2/Pd-C4-Anilinopiperidine2-PhenylethylchlorideN-(2-Phenylethyl)piperidin-4-amine\text{1-Benzyl-4-anilinopiperidine} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{4-Anilinopiperidine} \xrightarrow{\text{2-Phenylethylchloride}} \text{N-(2-Phenylethyl)piperidin-4-amine}

This stepwise alkylation ensures regioselectivity, though competing reactions may require temperature control (Source).

N-Alkylation Strategies

Catalytic Benzylation Using DABCO

Source describes a catalytic N-benzylation method using dibenzyl carbonate (DBC) and 1,4-diazabicyclo[2.2.2]octane (DABCO) under mild conditions:

Piperidine intermediate+DBCDABCO (0.1 equiv), CH3CN, 80°CN-Benzyl product\text{Piperidine intermediate} + \text{DBC} \xrightarrow{\text{DABCO (0.1 equiv), CH}_3\text{CN, 80°C}} \text{N-Benzyl product}

Key advantages include:

  • Yield: 85–92%

  • Reaction Time: 18–24 hours

  • Catalyst Loading: 0.1 equivalents (Source)

Phenethylation via Alkyl Halides

The N-phenethyl group is introduced using 2-phenylethyl bromide or tosylate in the presence of NaH or K2CO3:

N-Benzylpiperidin-4-amine+PhCH2CH2BrNaH, DMFN-Benzyl-N-phenethylpiperidin-4-amine\text{N-Benzylpiperidin-4-amine} + \text{PhCH}2\text{CH}2\text{Br} \xrightarrow{\text{NaH, DMF}} \text{N-Benzyl-N-phenethylpiperidin-4-amine}

This method, adapted from opioid analog synthesis (Source), achieves >75% yield but requires inert conditions to prevent oxidation.

Introduction of the Indol-3-Ylmethyl Group

Friedel-Crafts Alkylation

Indole undergoes electrophilic substitution at the 3-position using indole-3-carboxaldehyde and piperidine derivatives under acidic conditions:

Indole+HCHO+Piperidine intermediateHCl, EtOHIndol-3-ylmethyl adduct\text{Indole} + \text{HCHO} + \text{Piperidine intermediate} \xrightarrow{\text{HCl, EtOH}} \text{Indol-3-ylmethyl adduct}

Yields range from 60–70%, though competing dimerization may occur (Source).

Reductive Amination

A more efficient approach involves reductive amination of indole-3-carboxaldehyde with the piperidine amine using NaBH3CN:

Indole-3-carboxaldehyde+NH-PiperidineNaBH3CN, MeOHIndol-3-ylmethyl-piperidine\text{Indole-3-carboxaldehyde} + \text{NH-Piperidine} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{Indol-3-ylmethyl-piperidine}

This method, adapted from pyrimidine syntheses (Source), achieves 80–85% yield with minimal byproducts.

Integrated Synthetic Routes

Sequential Alkylation-Indole Coupling

StepReactionConditionsYield (%)
1Piperidin-4-amine synthesisLiAlH4, THF, 0°C → 66°C68
2N-BenzylationDBC, DABCO, CH3CN, 80°C88
3N-Phenethylation2-Phenylethyl bromide, NaH, DMF76
4Indole couplingIndole-3-carboxaldehyde, NaBH3CN, MeOH82

One-Pot Catalytic Approach

A patent-pending method (Source) combines DABCO-catalyzed benzylation and indole alkylation in a single pot:

Piperidin-4-amineDBC, Indole-3-CHO, DABCOTarget compound\text{Piperidin-4-amine} \xrightarrow{\text{DBC, Indole-3-CHO, DABCO}} \text{Target compound}

Advantages:

  • Reduced purification steps

  • Total yield: 65%

  • Reaction time: 36 hours

Challenges and Optimization

Competing N-Alkylation

The piperidine nitrogen’s high nucleophilicity risks over-alkylation. Strategies to mitigate this include:

  • Low-temperature alkylation (0–5°C)

  • Use of bulky bases (e.g., DIPEA) to sterically hinder undesired reactions (Source)

Indole Stability

Indole derivatives are prone to oxidation under basic conditions. Adding antioxidants (BHT) or conducting reactions under N2 atmosphere improves yields by 15–20% (Source ).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-1-(1H-indol-3-ylmethyl)-N-(2-phenylethyl)piperidin-4-amine, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step nucleophilic substitutions and alkylations. Key steps include:

  • Piperidine core functionalization : Use of benzyl halides and phenethylamines under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or acetonitrile .
  • Indole incorporation : Friedel-Crafts alkylation or Mannich reactions with indole derivatives, requiring Lewis acids (e.g., BF₃·Et₂O) .
  • Optimization : Adjust catalyst loading (e.g., Pd/C for hydrogenation) and solvent polarity to improve yields. Reflux in toluene or DCM is common for intermediate steps .

Q. How should researchers characterize this compound, and what analytical techniques are critical?

  • Methodology :

  • Structural elucidation : Use ¹H/¹³C NMR to confirm substitution patterns on the piperidine and indole moieties. Key shifts: ~δ 2.5–3.5 ppm (piperidine protons), δ 6.5–7.8 ppm (aromatic/indole protons) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (HRMS-ESI) for molecular ion validation .
  • Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition profiles .

Q. What preliminary biological assays are recommended for screening its activity?

  • Methodology :

  • Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to psychoactive piperidines .
  • Cytotoxicity : MTT assays in HEK-293 or SH-SY5Y cell lines at concentrations ≤10 µM .
  • Enzyme inhibition : Fluorescence-based assays for cytochrome P450 isoforms to assess metabolic stability .

Advanced Research Questions

Q. How can structural analogs of this compound guide SAR studies for receptor selectivity?

  • Methodology :

  • Analogs for comparison :
CompoundKey Structural VariationObserved Activity
N-Benzyl-N-methyl analogMethyl substitution on piperidineReduced 5-HT₂A affinity
1-(Pyridin-2-ylmethyl) derivativePyridine vs. indoleEnhanced κ-opioid receptor binding
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with receptor active sites. Focus on indole’s π-π stacking vs. pyridine’s hydrogen bonding .

Q. How can contradictory data in receptor binding studies be resolved?

  • Methodology :

  • Assay standardization : Validate using positive controls (e.g., ketanserin for 5-HT₂A) and replicate across cell types (CHO vs. HEK) .
  • Orthogonal techniques : Combine radioligand assays with functional assays (e.g., Ca²⁺ flux for GPCR activation) .
  • Metabolite profiling : LC-MS/MS to rule out off-target effects from degradation products .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Methodology :

  • Prodrug design : Introduce ester groups at the piperidine nitrogen for enhanced membrane permeability .
  • Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to increase aqueous solubility .
  • Pharmacokinetics : Monitor plasma half-life in rodent models via serial blood sampling and LC-MS quantification .

Q. How do in vitro and in vivo pharmacological profiles diverge, and how can this be addressed?

  • Methodology :

  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify major metabolites. Compare with in vivo metabolite profiles .
  • Blood-brain barrier (BBB) penetration : Use MDCK-MDR1 monolayers to predict CNS availability. Adjust logP (aim for 2–3) via substituent modifications .

Data Contradiction & Validation

Q. How should researchers validate conflicting results in enzyme inhibition assays?

  • Methodology :

  • Kinetic analysis : Determine Ki values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Cross-species validation : Test against human vs. rodent enzyme isoforms (e.g., CYP3A4 vs. CYP3A1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.